molecular formula C17H30O10 B12282522 Propargyl-PEG5-beta-D-galactose

Propargyl-PEG5-beta-D-galactose

Katalognummer: B12282522
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: QZJHREOKMZFHTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propargyl-PEG5-beta-D-galactose is a chemical compound that consists of a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-galactose group. This compound is known for its utility in bioconjugation and drug delivery applications. The propargyl group allows for click chemistry reactions, while the beta-D-galactose group enhances solubility in aqueous media and increases the selectivity of the PEGylation reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-beta-D-galactose is typically synthesized through a series of chemical reactions that involve the attachment of the propargyl group to the PEG chain, followed by the conjugation of the beta-D-galactose group. The synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a type of click chemistry .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in reagent grade for research purposes, but can also be manufactured in GMP-grade for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of Propargyl-PEG5-beta-D-galactose involves the formation of stable triazole linkages through click chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form triazole linkages. This reaction enhances the solubility and selectivity of the compound, allowing it to effectively target specific cells or tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Propargyl-PEG5-beta-D-galactose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-galactose group. This combination allows for efficient click chemistry reactions, enhanced solubility, and increased selectivity in PEGylation reactions .

Eigenschaften

Molekularformel

C17H30O10

Molekulargewicht

394.4 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2

InChI-Schlüssel

QZJHREOKMZFHTH-UHFFFAOYSA-N

Kanonische SMILES

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.